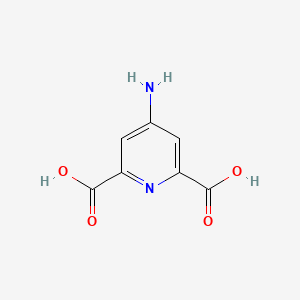

4-Aminopyridine-2,6-dicarboxylic acid

Overview

Description

4-Aminopyridine-2,6-dicarboxylic acid is a chemical compound that can be involved in various complex formations and reactions. It is related to the field of co-crystallization, where it can interact with other molecules to form new solid structures. The compound is characterized by its ability to form hydrogen bonds through its carboxyl and amino groups, which can lead to diverse supramolecular arrangements.

Synthesis Analysis

The synthesis of related compounds to this compound involves co-crystallization processes. For instance, substituted salicylic acids have been co-crystallized with 4-aminopyridine to yield new complex solid forms, including hydrates and solvates . Additionally, the in situ oxidation and decarboxylation of related bipyridine compounds under acidic hydrothermal conditions have been shown to produce various carboxylated derivatives, which suggests potential synthetic pathways for this compound as well .

Molecular Structure Analysis

The molecular structure of compounds similar to this compound is quite versatile, as evidenced by the formation of different supramolecular synthons. In the case of 4-aminopyridine complexes, proton transfer from the carboxyl group to the pyridine nitrogen is common, resulting in a variety of hydrogen-bonding interactions. These interactions can lead to the formation of zero-dimensional monomer or dimer constructs, which are influenced by the presence of other hydrogen-bonding interactions, such as those involving hydrate water molecules or the amine group .

Chemical Reactions Analysis

The chemical reactions involving 4-aminopyridine derivatives can include proton transfer, decarboxylation, and the formation of coordination polymers. For example, the reaction of 4,4',6,6'-tetramethyl-2,2'-bipyridine with copper(II) acetate under acidic conditions resulted in the formation of a coordination polymer with a densely interconnected 3D network through hydrogen-bonding . This suggests that this compound could also participate in similar reactions, potentially leading to the formation of novel coordination compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their ability to form hydrogen bonds and engage in ionic interactions. The crystalline structures obtained from co-crystallization experiments demonstrate the importance of these interactions in determining the properties of the resulting solids. The diversity of structures obtained from such experiments confirms the complexity and unpredictability of the physical and chemical properties of these compounds . Additionally, the ability to undergo decarboxylation under certain conditions indicates that the stability and reactivity of these compounds can be significantly altered by the reaction environment .

Scientific Research Applications

Isostructurality in Amino Molecular Salts

Research by Medishetty et al. (2022) explored the crystal structures of molecular salts involving 4-aminopyridine. They synthesized molecular salts with 4-aminopyridine and studied their isostructurality driven by noncovalent synthons, highlighting the structural versatility and potential applications of these compounds in crystal engineering (Medishetty et al., 2022).

Use in In Vivo Experiments

A study by Segovia et al. (1997) investigated the effects of 4-aminopyridine on extracellular concentrations of glutamate in the striatum of rats. This research explored the potential use of 4-aminopyridine in in vivo experiments using microdialysis, providing insights into its neurochemical applications (Segovia et al., 1997).

Application in Material Science and Biochemistry

Toniolo et al. (1998) discussed the use of a nitroxide spin-labeled derivative of 4-aminopyridine in material science and biochemistry. Their research highlights its role as an inducer in peptides and a probe in electron spin resonance and fluorescence quenching studies (Toniolo et al., 1998).

Synthesis and Characterization of Metal-Organic Frameworks

Gao et al. (2006) conducted a study on the synthesis and characterization of metal-organic frameworks using4-hydroxypyridine-2,6-dicarboxylic acid and pyridine-2,6-dicarboxylic acid ligands. Their research offers insights into the construction of coordination polymers and their potential applications in various fields, including material science (Gao et al., 2006).

X-ray Crystal Structure and In Vitro Cytotoxicity Studies

Research by Aliabadi et al. (2021) involved the investigation of X-ray crystal structures and in vitro cytotoxicity of Ga(III) complexes containing pyridine dicarboxylic acid derivatives. This study provides valuable data on the potential medical applications of these compounds, particularly in the context of cancer research (Aliabadi et al., 2021).

Lanthanide Coordination Polymers

Sun et al. (2009) explored the formation of two-dimensional and three-dimensional lanthanide coordination polymers built from 4-hydroxypyridine-2,6-dicarboxylic acid ligands. Their work contributes to the understanding of the structural diversity and potential applications of lanthanide-based coordination polymers (Sun et al., 2009).

Molecular Salts and Crystal Engineering

Research on crystalline solids composed of aminopyridines and dicarboxylic acids, including 4-aminopyridine, by Sandhu et al. (2013), provides insights into the formation of organic salts and their implications in crystal engineering. This research is significant in understanding the structural aspects of these molecular salts (Sandhu et al., 2013).

Molecular Imprinting and Solid Phase Extraction

Mullett et al. (2000) studied a molecularly imprinted polymer using 2-aminopyridine for selective solid-phase extraction of 4-aminopyridine. This research demonstrates the application of molecular imprinting technology for selective extraction and analysis, highlighting its potential in analytical chemistry (Mullett et al., 2000).

Mechanism of Action

Target of Action

The primary target of 4-Aminopyridine-2,6-dicarboxylic acid is the voltage-gated potassium channels . These channels play a crucial role in the regulation of the electrical activity of neurons and other excitable cells .

Mode of Action

This compound interacts with its targets by inhibiting the voltage-gated potassium channels . This inhibition results in the elongation of action potentials and heightened release of neurotransmitters . The compound’s interaction with its targets leads to enhanced neuronal signaling .

Biochemical Pathways

The inhibition of voltage-gated potassium channels by this compound affects the neuronal signaling pathway . The elongation of action potentials and increased release of neurotransmitters are the downstream effects of this interaction .

Result of Action

The molecular and cellular effects of this compound’s action include the prolongation of compound action potentials in nerve roots and the increased release of neurotransmitters . These effects facilitate enhanced neuronal signaling, which can be beneficial in managing neurological disorders .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name |

4-aminopyridine-2,6-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c8-3-1-4(6(10)11)9-5(2-3)7(12)13/h1-2H,(H2,8,9)(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHEBMGYEECNNJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

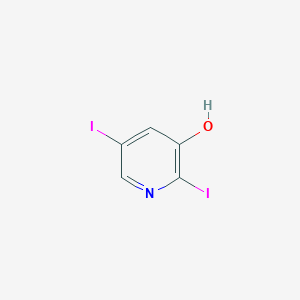

C1=C(C=C(N=C1C(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90633861 | |

| Record name | 4-Aminopyridine-2,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90633861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2683-49-0 | |

| Record name | 4-Aminopyridine-2,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90633861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-([1,4'-Bipiperidin]-1'-ylmethyl)-N-(4-chloro-2-(2-(3,4-dimethylbenzylidene)hydrazinecarbonyl)phenyl)benzamide](/img/structure/B1323131.png)

![Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate](/img/structure/B1323146.png)